molecular formula C23H19BrN2O3 B5058084 benzyl 7-bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate CAS No. 5685-27-8

benzyl 7-bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate

Cat. No. B5058084
CAS RN: 5685-27-8
M. Wt: 451.3 g/mol
InChI Key: KCIZFPYLVMEMSZ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodiazepine, a class of psychoactive drugs . Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, Hydrazone, was synthesized by the interaction of 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzdiazepin-1-yl)acetohydrazide with salicylic aldehyde .


Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is typically established using techniques like X-ray crystallography . The structure often includes a benzene ring and a diazepine ring, hence the name benzodiazepine .


Chemical Reactions Analysis

The chemical reactions involving benzodiazepine derivatives can be complex and varied. For instance, in the synthesis of Hydrazone, the reaction involved the interaction of 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzdiazepin-1-yl)acetohydrazide with salicylic aldehyde .

properties

IUPAC Name

benzyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c24-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)26(14-21(27)25-20)23(28)29-15-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIZFPYLVMEMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386399
Record name AC1MEVQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate

CAS RN

5685-27-8
Record name AC1MEVQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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